Cas no 731772-97-7 (Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)-)

Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)- structure
731772-97-7 structure
Product Name:Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)-
CAS-nummer:731772-97-7
MF:C10H11F
MW:150.192746400833
CID:559263
PubChem ID:24721814
Update Time:2025-04-19

Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)-
    • 1-fluoro-2-(2-methylprop-2-enyl)benzene
    • 3-(2-Fluorophenyl)-2-methyl-1-propene
    • Benzene, 1-fluoro-2-(2-methyl-2-propenyl)- (9CI)
    • AG-G-88996
    • CTK5D7482
    • KB-177182
    • SureCN172686
    • MFCD07698622
    • DTXSID70641166
    • 1-Fluoro-2-(2-methylprop-2-en-1-yl)benzene
    • SCHEMBL172686
    • AKOS006287297
    • 731772-97-7
    • MDL: MFCD07698622
    • Inchi: 1S/C10H11F/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6H,1,7H2,2H3
    • InChI-sleutel: XDWJZEAMPHYXBY-UHFFFAOYSA-N
    • LACHT: FC1C=CC=CC=1CC(=C)C

Berekende eigenschappen

  • Exacte massa: 150.084478513g/mol
  • Monoisotopische massa: 150.084478513g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.7
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 0.972
  • Kookpunt: 181.6°C at 760 mmHg
  • Vlampunt: 55.4°C
  • Brekindex: 1.489
  • LogboekP: 2.94430

Benzene,1-fluoro-2-(2-methyl-2-propen-1-yl)- Prijsmeer >>

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Fluorochem
200246-1g
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Crysdot LLC
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